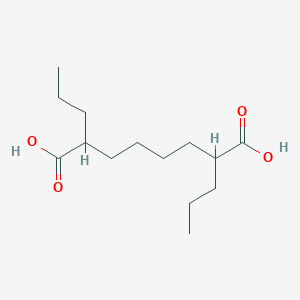
2,7-Dipropyloctanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dipropyloctanedioic acid is an organic compound with the molecular formula C14H26O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dipropyloctanedioic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a strong oxidizing agent. For example, the oxidation of 2,7-dipropyloctane using potassium permanganate (KMnO4) under acidic conditions can yield this compound. The reaction typically requires controlled temperature and pH to ensure complete oxidation and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. One such method could be the catalytic oxidation of 2,7-dipropyloctane using a metal catalyst such as platinum or palladium. This method allows for continuous production and can be optimized for higher efficiency and lower costs.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dipropyloctanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Shorter-chain carboxylic acids.
Reduction: 2,7-Dipropyloctanediol.
Substitution: Esters or amides of this compound.
Aplicaciones Científicas De Investigación
2,7-Dipropyloctanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2,7-Dipropyloctanedioic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds with proteins and enzymes, potentially affecting their function. Additionally, the compound may participate in metabolic pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dipropyloctanedioic acid
- 2,8-Dipropyloctanedioic acid
- 2,7-Dimethyloctanedioic acid
Uniqueness
2,7-Dipropyloctanedioic acid is unique due to its specific chain length and the position of the propyl groups. This structure can result in distinct physical and chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
538373-96-5 |
|---|---|
Fórmula molecular |
C14H26O4 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
2,7-dipropyloctanedioic acid |
InChI |
InChI=1S/C14H26O4/c1-3-7-11(13(15)16)9-5-6-10-12(8-4-2)14(17)18/h11-12H,3-10H2,1-2H3,(H,15,16)(H,17,18) |
Clave InChI |
NUHWQJAPZZQLRI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCCCC(CCC)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


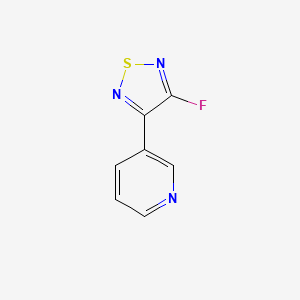
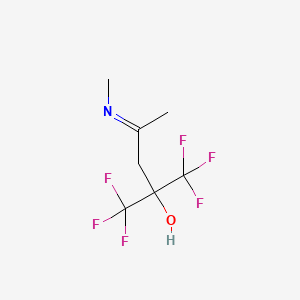
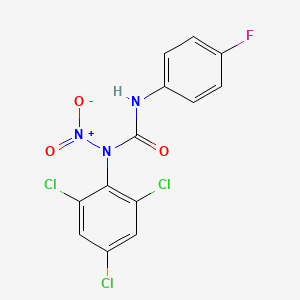
![Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy-2-methyl-](/img/structure/B14230063.png)
![5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14230070.png)
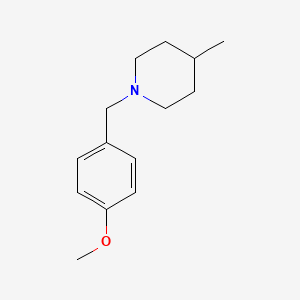
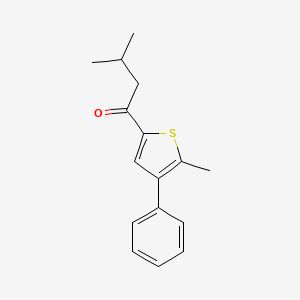
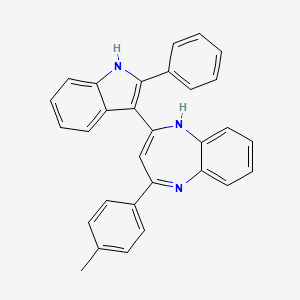
![Methyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14230084.png)
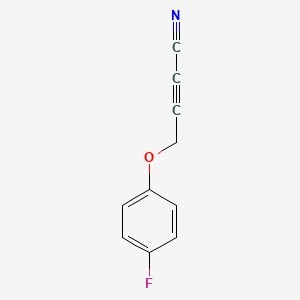
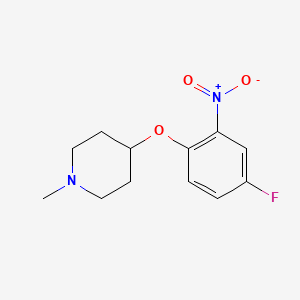
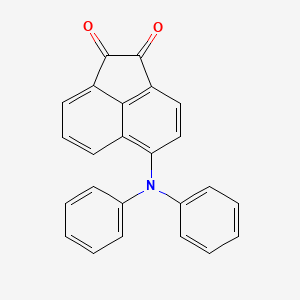
![N~2~,N~4~,N~6~-Tris[3,4,5-tris(decyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14230125.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-1,3-thiazole-2-carboxamide](/img/structure/B14230133.png)
